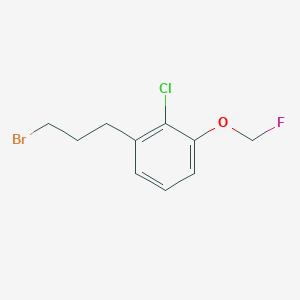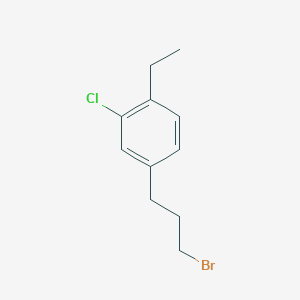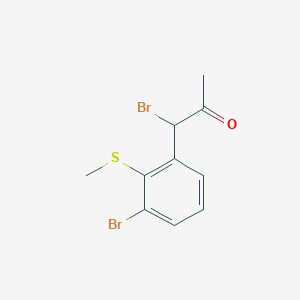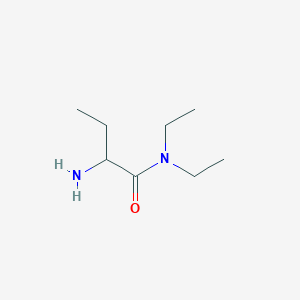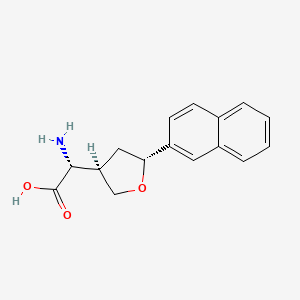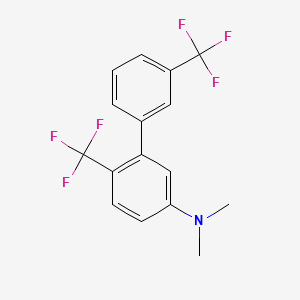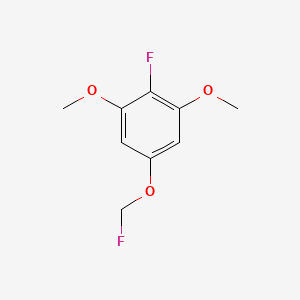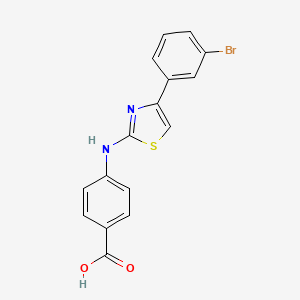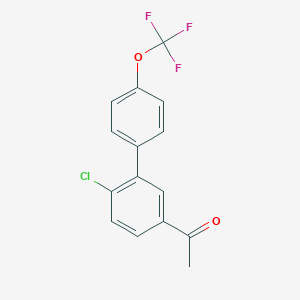![molecular formula C11H12N2O2S2 B14057475 Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane carboxylate group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by the addition of the cyclopropane carboxylate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug containing a thiazole ring.
Uniqueness
Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate is unique due to its fused thiazole-thiophene ring system and the presence of a cyclopropane carboxylate group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole-containing compounds.
Propriétés
Formule moléculaire |
C11H12N2O2S2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
ethyl 1-(2-aminothieno[2,3-d][1,3]thiazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12N2O2S2/c1-2-15-9(14)11(3-4-11)7-5-6-8(17-7)13-10(12)16-6/h5H,2-4H2,1H3,(H2,12,13) |
Clé InChI |
OLSHUJRNMLLZPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)C2=CC3=C(S2)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


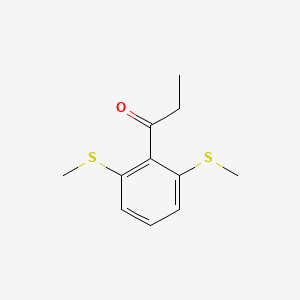
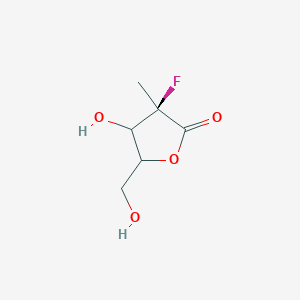
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
